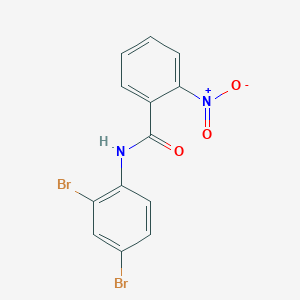![molecular formula C21H20N2O3S2 B12466526 N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)
N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a quinoline moiety with a thiophene sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base. The thiophene sulfonamide group can be introduced through a sulfonation reaction, followed by coupling with the quinoline intermediate under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide, secondary alcohol derivatives, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(3,4-dihydro-2H-quinoline-1-sulfonyl)-phenyl)-acetamide
- 4-hydroxy-2-quinolones
- 2,4-disubstituted thiazoles
- Imidazole derivatives
Uniqueness
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide is unique due to its combined quinoline and thiophene sulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .
Eigenschaften
Molekularformel |
C21H20N2O3S2 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-22(28(25,26)20-9-5-15-27-20)18-12-10-17(11-13-18)21(24)23-14-4-7-16-6-2-3-8-19(16)23/h2-3,5-6,8-13,15H,4,7,14H2,1H3 |
InChI-Schlüssel |
BRTLWYBYMIENSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)


![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)

![N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide](/img/structure/B12466481.png)
![N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
![2-(4-{4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12466492.png)
![1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea](/img/structure/B12466497.png)
![N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)

![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)

